
N-(1,2-dihydroacenaphthylen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as DASB, is a selective serotonin transporter (SERT) radioligand that has been widely used in scientific research to study the role of serotonin in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) elaborated on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, particularly characterized by their high singlet oxygen quantum yield, were found to have significant potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting their importance in medical research for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Muškinja et al. (2019) investigated the synthesis and in vitro cytotoxic activities of chalcone analogues with sulfonyl groups against various cancer cell lines. These compounds exhibited strong anticancer activities, with notable selectivity, and were found to induce apoptotic cell death and cell cycle arrest, emphasizing their potential as therapeutic agents in cancer treatment (Muškinja et al., 2019).
Cardiac Myosin Activation
Manickam et al. (2019) explored sulfonamidophenylethylamide analogues as novel cardiac myosin activators for the treatment of systolic heart failure. Among the compounds synthesized, two showed significant efficacy as cardiac myosin activators, indicating a promising avenue for heart failure therapy (Manickam et al., 2019).
Antimicrobial and Antifungal Activities
Fadda, El-Mekawy, and AbdelAal (2016) synthesized novel sulfonate derivatives with pyridyl, quinolyl, and isoquinolyl functional groups, evaluating their antimicrobial and antifungal properties. Some compounds exhibited high activity against various bacteria and fungi, demonstrating the potential of such sulfonamide derivatives in addressing antimicrobial resistance (Fadda, El-Mekawy, & AbdelAal, 2016).
Enzyme Inhibition for Alzheimer’s Disease
Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, aiming to find novel therapeutic agents for Alzheimer’s disease. These compounds were evaluated for their inhibitory effects on acetylcholinesterase, with one derivative showing comparable activity to standard treatments, offering a promising direction for Alzheimer’s disease management (Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-28-18-10-12-19(13-11-18)29(26,27)15-3-6-22(25)24-21-14-9-17-8-7-16-4-2-5-20(21)23(16)17/h2,4-5,9-14H,3,6-8,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXUNNSQLOUPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

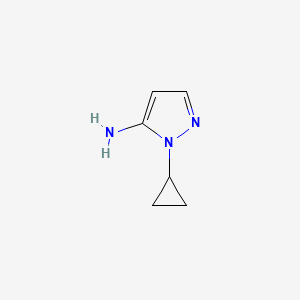
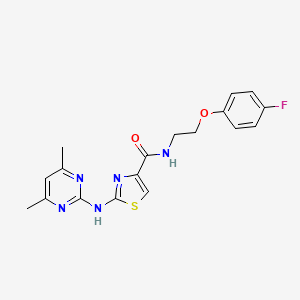

![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2958417.png)
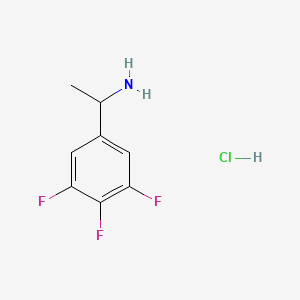
![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958422.png)
![Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane](/img/structure/B2958423.png)


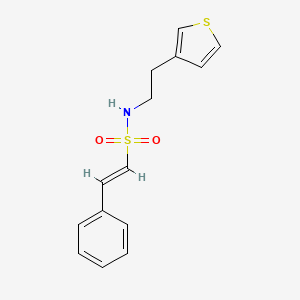
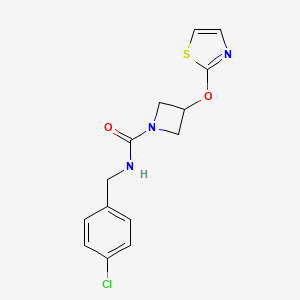
![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)